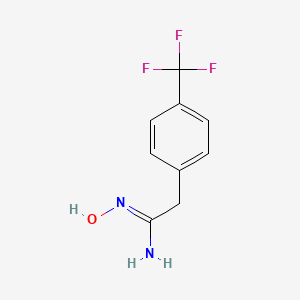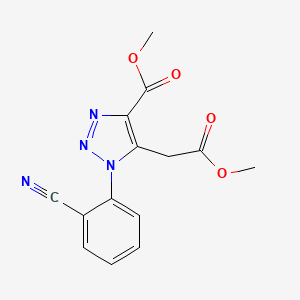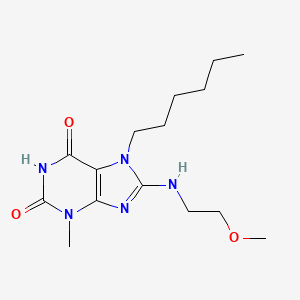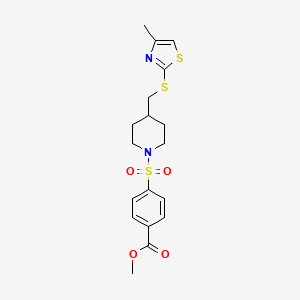
2-Azido-5-fluoropyrimidine
Vue d'ensemble
Description
2-Azido-5-fluoropyrimidine is a compound that belongs to the class of organic compounds known as fluoropyrimidines . Fluoropyrimidines are a subset of pyrimidines, which are organic compounds with a structure based on a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The term “fluoropyrimidines” is often used more specifically to refer to the subset of this class that are antimetabolites and are used as anticancer medications .
Synthesis Analysis
The synthesis of 2-Azido-5-fluoropyrimidine involves a diazotransfer reaction . This reaction was established for oligoribonucleotides of different lengths and secondary structures . The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .Chemical Reactions Analysis
The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding, and labor-intensive .Applications De Recherche Scientifique
Understanding the Mechanisms of Fluoropyrimidines
Fluoropyrimidines, including 2-Azido-5-fluoropyrimidine, are vital in cancer therapy, particularly in the treatment of solid tumors. These compounds, notably 5-Fluorouracil (5-FU), are instrumental due to their roles in the inhibition of thymidylate synthase, critical in DNA synthesis and repair. Understanding the metabolizing enzymes of these drugs, such as dihydropyrimidine dehydrogenase (DPD), orotate phosphoribosyltransferase (OPRT), thymidine phosphorylase (TP), and thymidylate synthase (TS), provides valuable insights into their anticancer effects. The intratumoral levels of these enzymes are pivotal in determining the therapeutic efficacy of fluoropyrimidines, as highlighted by Kamoshida et al. (2005) and Cohen et al. (2003) (Kamoshida et al., 2005) (Cohen et al., 2003).
Advancements in Personalized Medicine
The significance of personalized medicine in optimizing the efficacy and safety of fluoropyrimidine-based chemotherapy is undeniable. The interplay between genetic factors, notably the DPD gene, and the patient's response to these drugs is paramount. Understanding the genetic predispositions that affect the metabolism and response to fluoropyrimidines is crucial for individualizing therapy and preventing severe toxicities. This approach is underscored by the works of Deenen et al. (2016) and Meulendijks et al. (2016), who advocate for pre-emptive screening for DPYD variants and individualized dosing strategies to improve patient outcomes and safety (Deenen et al., 2016) (Meulendijks et al., 2016).
Drug Resistance and Mechanisms
Understanding resistance mechanisms to fluoropyrimidines is crucial for enhancing treatment efficacy. The isolation and study of fluoropyrimidine-resistant murine leukemic cell lines have been pivotal in understanding the genetic and biochemical shifts that confer resistance. This knowledge is foundational for developing strategies to overcome resistance and enhance therapeutic outcomes, as detailed in the research by Mulkins and Heidelberger (1982) (Mulkins & Heidelberger, 1982).
Biochemical Insights and Drug Development
The structural nuances of fluoropyrimidine derivatives and their biochemical interactions play a significant role in their anticancer activity. Bello et al. (2009) provide an insightful analysis of the structure-activity relationships of these compounds, emphasizing the potential of 6-Azido-5-fluoropyrimidine and similar derivatives in anticancer drug development (Bello et al., 2009).
Safety And Hazards
Fluoropyrimidines, such as 2-Azido-5-fluoropyrimidine, possess a number of important toxicities, which vary according to dose and schedule . Fluoropyrimidine-related cardiotoxicity, which was first reported in 1969, is an uncommon but potentially lethal side effect . At present, fluorouracil (FU) is the second most common chemotherapeutic agent associated with cardiotoxicity, after anthracyclines .
Orientations Futures
The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . Moreover, fluoropyrimidine-based doublet chemotherapy for advanced biliary tract cancer is being considered as a new standard of care .
Propriétés
IUPAC Name |
2-azido-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSQBYZHSXHRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N=[N+]=[N-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-5-fluoropyrimidine | |
CAS RN |
1565662-46-5 | |
| Record name | 2-azido-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2897798.png)
![1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine](/img/structure/B2897800.png)
![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)







![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)
![2-Amino-4-(4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2897817.png)
